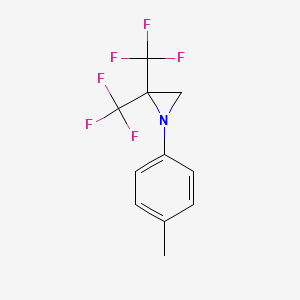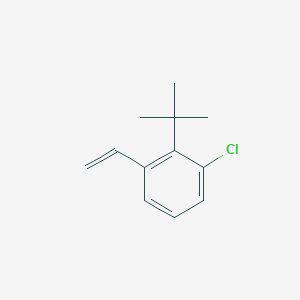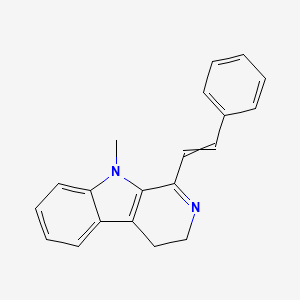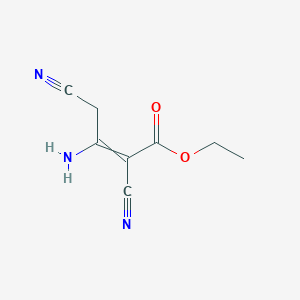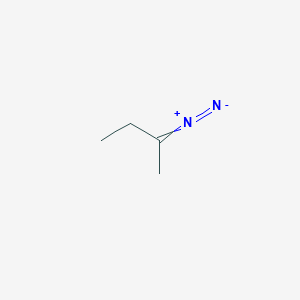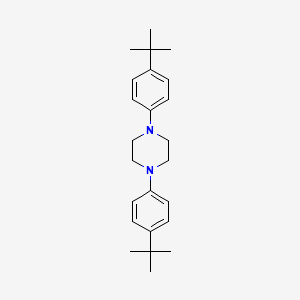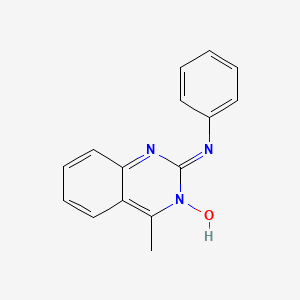
(2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazoline core with a phenylimino group and a hydroxyl group, making it an interesting subject for chemical and pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol typically involves the condensation of 4-methylquinazolin-3(2H)-one with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinazolinone derivative.
Reduction: The imino group can be reduced to form an amine derivative.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting properties such as antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of quinazoline compounds are explored for their potential as drugs. This compound could be a candidate for drug development, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry
Industrially, this compound could be used in the development of new materials, dyes, or as a precursor in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol would depend on its specific interactions with molecular targets. Generally, quinazoline derivatives can inhibit enzymes, bind to receptors, or interfere with cellular processes. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylquinazolin-3(2H)-one: A precursor in the synthesis of (2E)-4-Methyl-2-(phenylimino)quinazolin-3(2H)-ol.
2-Phenylquinazolin-4(3H)-one: Another quinazoline derivative with similar structural features.
4-Aminoquinazoline: A compound with a different functional group but within the same quinazoline family.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives
Propiedades
Número CAS |
64994-25-8 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
3-hydroxy-4-methyl-N-phenylquinazolin-2-imine |
InChI |
InChI=1S/C15H13N3O/c1-11-13-9-5-6-10-14(13)17-15(18(11)19)16-12-7-3-2-4-8-12/h2-10,19H,1H3 |
Clave InChI |
YRCSKHBBKHJIFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=CC2=NC(=NC3=CC=CC=C3)N1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
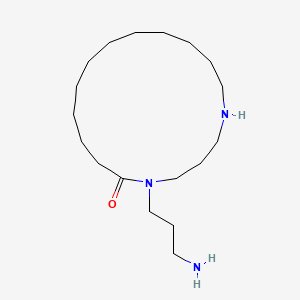

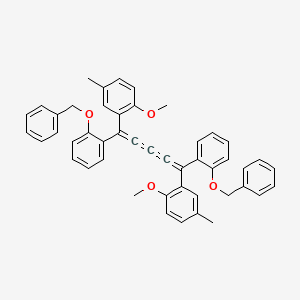
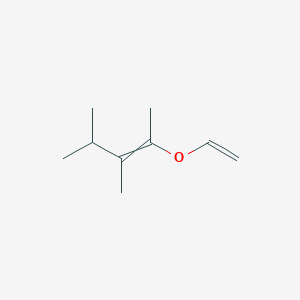
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
